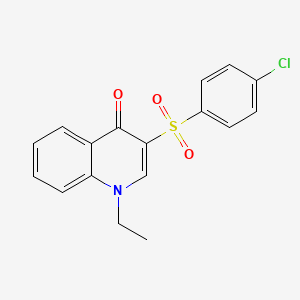

3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

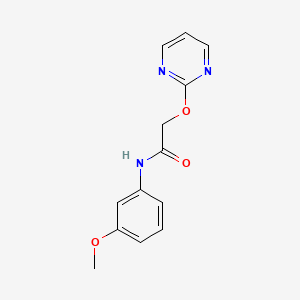

The compound “3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds with a quinoline backbone, and they often exhibit biological activity . The sulfonyl group attached to the 4-chlorophenyl group could potentially enhance the compound’s reactivity or biological activity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinolinone core with a sulfonyl group attached to a 4-chlorophenyl group at the 3-position. The ethyl group at the 1-position could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing sulfonyl group and the electron-donating ethyl group. The compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase the compound’s polarity and potentially its boiling point . The chlorophenyl group could enhance the compound’s lipophilicity .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

In the realm of organic chemistry, compounds like 3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one serve as critical intermediates and catalysts. For instance, the study by Khaligh (2014) demonstrates the use of sulfonic acid derivatives in the synthesis of polyhydroquinoline derivatives through a one-pot synthesis approach, highlighting the efficiency of these compounds as catalysts in organic reactions Khaligh, 2014. Similarly, Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives, underscoring the innovative application of sulfone-containing compounds in nanocatalysis Goli-Jolodar et al., 2016.

Material Science

In material science, the incorporation of sulfone groups into molecular structures has led to the development of new materials with desirable properties. Jeon et al. (2014) explored sulfone-based materials for their application in organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in enhancing the efficiency and performance of electronic devices Jeon et al., 2014.

Photocatalysis and Photochemistry

Compounds containing sulfone and sulfonyl groups have also found applications in photocatalysis and photochemistry. For example, Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the mechanistic aspects of C-S bond cleavage in sulfoxide radical cations Baciocchi et al., 2008. This research contributes to a deeper understanding of the photochemical behavior of sulfone-containing compounds and their potential applications in synthetic chemistry.

Mécanisme D'action

Target of Action

The primary target of the compound “3-(4-chlorobenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one” is currently under investigation . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and biophysical studies.

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes within the cell

Biochemical Pathways

The compound may affect various biochemical pathways within the cell. The specific pathways and their downstream effects are subject to ongoing research . Understanding these pathways can provide insights into the compound’s therapeutic potential and possible side effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its target, its stability, and its overall effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-2-19-11-16(17(20)14-5-3-4-6-15(14)19)23(21,22)13-9-7-12(18)8-10-13/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCRMHGHDBAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2886135.png)

![Imidazo[1,2-a]pyridin-7-amine hydrochloride](/img/structure/B2886136.png)

![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)